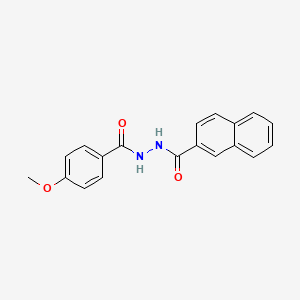

N'-(4-Methoxybenzoyl)-2-naphthohydrazide

Description

N'-(4-Methoxybenzoyl)-2-naphthohydrazide is a hydrazide derivative featuring a naphthalene backbone substituted with a 4-methoxybenzoyl group. This compound belongs to the broader class of N-acylhydrazones, which are characterized by the –NH–N=C– structural motif. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The presence of the methoxy group enhances electron-donating effects, influencing both chemical reactivity and biological interactions .

Properties

Molecular Formula |

C19H16N2O3 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

N'-(4-methoxybenzoyl)naphthalene-2-carbohydrazide |

InChI |

InChI=1S/C19H16N2O3/c1-24-17-10-8-14(9-11-17)18(22)20-21-19(23)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,20,22)(H,21,23) |

InChI Key |

SHMSXBAHVASUIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methoxybenzoyl)-2-naphthohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with 2-naphthohydrazide. The process can be summarized as follows:

Starting Materials: 4-Methoxybenzoyl chloride and 2-naphthohydrazide.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used.

Procedure: 4-Methoxybenzoyl chloride is added dropwise to a solution of 2-naphthohydrazide in the chosen solvent, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is typically purified by recrystallization or column chromatography to obtain N’-(4-Methoxybenzoyl)-2-naphthohydrazide in high purity.

Industrial Production Methods

Industrial production of N’-(4-Methoxybenzoyl)-2-naphthohydrazide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with temperature and pressure control to ensure consistent reaction conditions.

Continuous Flow Systems: These systems allow for the continuous addition of reactants and removal of products, improving efficiency and yield.

Automated Purification: Industrial purification methods may include automated chromatography systems and crystallization units to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzoyl)-2-naphthohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted naphthohydrazides depending on the nucleophile used.

Scientific Research Applications

N’-(4-Methoxybenzoyl)-2-naphthohydrazide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzoyl)-2-naphthohydrazide involves its interaction with molecular targets such as enzymes and receptors. The methoxybenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the naphthohydrazide moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key physicochemical data for N'-(4-Methoxybenzoyl)-2-naphthohydrazide and related derivatives:

Key Observations:

- Substituent Effects on Melting Points: The introduction of bulky groups (e.g., o-tolyl in H18) increases melting points (240–242°C) compared to smaller substituents (e.g., 4-methoxybenzoyl, 190–191°C), likely due to enhanced π-π stacking and hydrogen bonding .

- Yield Variability: Substituent steric hindrance impacts yields. For example, H19 (m-tolyl) achieves a higher yield (82.68%) than H18 (70.12%) due to reduced steric constraints during synthesis .

Enzyme Inhibition

- LASSBio-1824: Exhibits p38 MAPK inhibition (IC₅₀ = 1.2 µM) and anti-inflammatory activity in vivo, attributed to the pyridinyl group enhancing target binding .

- Cytoprotective Derivatives: Compounds with amidoxime substituents (e.g., compound 1 in ) show enhanced cytoprotection due to basicity and hydrogen-bonding capacity .

Structural and Computational Insights

- Crystal Packing: Trans configurations about the C=N bond are common (e.g., in and ), stabilized by intermolecular hydrogen bonds (O–H···N, N–H···O) and π-π interactions .

- DFT Studies: For 4-methoxy-N′-(4-methoxybenzoyl)-N-phenylbenzohydrazide, B3LYP/6-311G calculations reveal planar geometries with dihedral angles <10°, favoring conjugation and stability .

Q & A

Q. What are the standard synthetic routes for N'-(4-Methoxybenzoyl)-2-naphthohydrazide and its derivatives?

Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation. For example:

- React 2-naphthohydrazide with 4-methoxybenzoyl chloride in glacial acetic acid under reflux (60–80°C, 6–12 hours). Monitor progress via TLC, then isolate the product via filtration and recrystallize from methanol (yield: ~70–80%) .

- Alternative: Use a Schiff base formation by condensing 2-naphthohydrazide with 4-methoxybenzaldehyde in ethanol under reflux (24 hours), followed by oxidation with iodine to stabilize the hydrazone linkage .

Q. How is the structural purity of synthesized derivatives validated?

Methodological Answer:

- Elemental Analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values .

- Spectroscopy : Use IR to verify N–H (3150–3200 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches. ¹H NMR should show characteristic peaks for methoxy groups (~δ 3.8 ppm) and naphthyl protons (δ 7.5–8.5 ppm) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular conformation and hydrogen-bonding networks (e.g., Pna21 space group, Z = 12 for orthorhombic systems) using SHELXL .

Q. What preliminary assays evaluate the bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against p38 MAP kinase using a radiometric assay (IC₅₀ determination at 10 μM increments) .

- Antiparasitic Activity : Test against Schistosoma mansoni cysteine proteases via fluorogenic substrate cleavage assays (Ki values reported as low as 3 μM) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced p38 MAPK inhibition?

Methodological Answer:

- Perform molecular docking (AutoDock Vina) using the p38 MAPK crystal structure (PDB: 1OUK). Prioritize derivatives with strong hydrogen bonds to Met109 and hydrophobic interactions with the ATP-binding pocket .

- Validate predictions with Molecular Dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability and ligand-protein RMSD fluctuations .

Q. What crystallographic challenges arise in resolving this compound polymorphs?

Methodological Answer:

Q. How do substituents on the benzoyl/naphthyl moieties influence biological activity?

Methodological Answer:

Q. Can this compound act as a ligand in supramolecular catalysis?

Methodological Answer:

- Design metal-organic tetrahedra (e.g., Ce-TNS) by coordinating the hydrazide with Ce³⁺. Test catalytic efficiency in cyanosilylation of aldehydes (e.g., benzaldehyde conversion >90% in 2 hours) .

- Monitor substrate size selectivity (e.g., <8 Å) via GC-MS to confirm confinement effects within the molecular flask .

Q. How to resolve conflicting bioactivity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low oral bioavailability (<15%) may explain discrepancies .

- Metabolite Identification : Incubate with liver microsomes (human/rat) to detect oxidative metabolites (e.g., O-demethylation) that may alter activity .

Methodological Tables

Table 1 : Representative Crystallographic Data for This compound Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | R Factor | Refinement Software |

|---|---|---|---|---|---|---|---|

| (E)-Schiff base | Pna21 | 19.819 | 6.249 | 33.947 | 4204.1 | 0.055 | SHELXL-2018 |

| Hydrate form | P2₁/c | 12.342 | 7.891 | 15.672 | 1523.2 | 0.047 | SHELXTL |

Table 2 : Key Bioactivity Data

| Assay | Target | Result (IC₅₀/Ki) | Reference |

|---|---|---|---|

| p38 MAP kinase inhibition | Recombinant human p38α | 1.2 μM | |

| Schistosoma protease | SmCB1 | 3 μM (Ki) |

Critical Analysis of Contradictory Evidence

- Synthetic Yields : reports 69% yield for similar hydrazides, while cites 80%. This discrepancy may stem from recrystallization solvent purity or reaction time optimization.

- Crystal Packing : describes hydrogen-bonded chains along [010], whereas notes c-axis propagation. Polymorphism or solvent inclusion (e.g., hydrate vs. anhydrous forms) could explain differences .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.